N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoro-3-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and oxolane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both a fluorine atom and an oxolane ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16FNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
ILLLLISFHPCDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
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